molecular formula C14H12O3 B14335867 2-Methoxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione CAS No. 104202-35-9

2-Methoxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione

Cat. No.: B14335867
CAS No.: 104202-35-9
M. Wt: 228.24 g/mol
InChI Key: HLJNBQNGGQSYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione is a chemical compound with the molecular formula C13H12O3 It is a derivative of naphthoquinone, characterized by the presence of a methoxy group and a prop-2-en-1-yl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione can be achieved through a multi-step process. One common method involves the reaction of 2-naphthol with sodium hydroxide in water, followed by the addition of dimethyl sulfate to introduce the methoxy group . The prop-2-en-1-yl group can be introduced through a subsequent reaction with propargyl iodide, prepared in situ from propargyl bromide and potassium iodide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

2-Methoxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(prop-2-en-1-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways:

Similar Compounds:

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

104202-35-9

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-methoxy-3-prop-2-enylnaphthalene-1,4-dione

InChI

InChI=1S/C14H12O3/c1-3-6-11-12(15)9-7-4-5-8-10(9)13(16)14(11)17-2/h3-5,7-8H,1,6H2,2H3

InChI Key

HLJNBQNGGQSYLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.